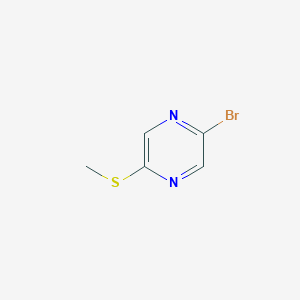![molecular formula C11H8N2O2 B1521450 [2,3'-Bipyridine]-6-carboxylic acid CAS No. 1211540-72-5](/img/structure/B1521450.png)
[2,3'-Bipyridine]-6-carboxylic acid
描述
[2,3’-Bipyridine]-6-carboxylic acid: is an organic compound with the molecular formula C11H8N2O2 It is a derivative of bipyridine, where a carboxylic acid group is attached to the 6-position of the 2,3’-bipyridine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bipyridine]-6-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available bipyridine derivatives.
Functional Group Introduction: The carboxylic acid group is introduced through various chemical reactions, such as oxidation or carboxylation.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of [2,3’-Bipyridine]-6-carboxylic acid may involve:
Large-Scale Synthesis: Utilizing batch or continuous flow reactors to handle large quantities of starting materials.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
化学反应分析
Types of Reactions
[2,3’-Bipyridine]-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other reduced forms.
Substitution: The bipyridine ring can undergo substitution reactions, where different functional groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as bromine or chlorine, are used for substitution reactions.
Major Products
The major products formed from these reactions include various bipyridine derivatives with modified functional groups, which can be further utilized in different applications.
科学研究应用
Chemistry
In chemistry, [2,3’-Bipyridine]-6-carboxylic acid is used as a ligand in coordination chemistry
Biology
In biological research, this compound is investigated for its potential as a building block in the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable compound in drug discovery.
Medicine
In medicine, [2,3’-Bipyridine]-6-carboxylic acid derivatives are explored for their therapeutic potential. They may act as inhibitors or modulators of specific biological pathways, offering new avenues for the development of pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.
作用机制
The mechanism by which [2,3’-Bipyridine]-6-carboxylic acid exerts its effects involves its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal complexes, which in turn affects their catalytic and biological activities. The molecular targets and pathways involved depend on the specific application and the nature of the metal complexes formed.
相似化合物的比较
Similar Compounds
[2,2’-Bipyridine]-6-carboxylic acid: Similar in structure but with different positional isomerism.
[2,2’-Bipyridine]-6,6’-dicarboxylic acid: Contains two carboxylic acid groups, offering different chemical properties.
[4,4’-Bipyridine]-2,2’-dicarboxylic acid: Another bipyridine derivative with distinct functional groups.
Uniqueness
[2,3’-Bipyridine]-6-carboxylic acid is unique due to its specific positioning of the carboxylic acid group, which influences its chemical reactivity and coordination behavior. This uniqueness makes it particularly valuable in the synthesis of specialized metal complexes and advanced materials.
属性
IUPAC Name |
6-pyridin-3-ylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIWAIVHNHCTTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80668440 | |
| Record name | [2,3'-Bipyridine]-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80668440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845827-00-1 | |
| Record name | [2,3'-Bipyridine]-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80668440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



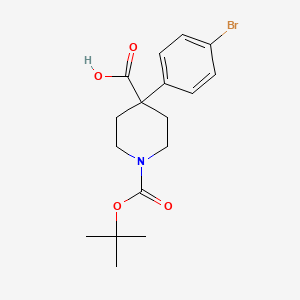
![3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid](/img/structure/B1521373.png)

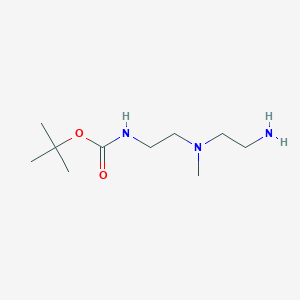
![5-Azaspiro[3.5]nonane](/img/structure/B1521377.png)
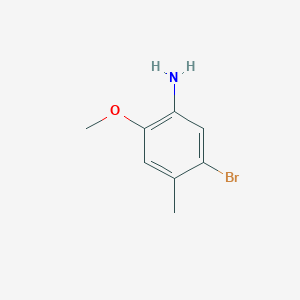

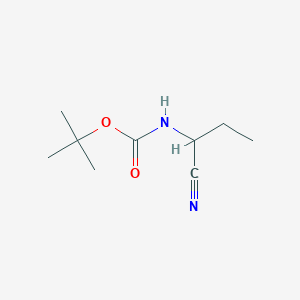
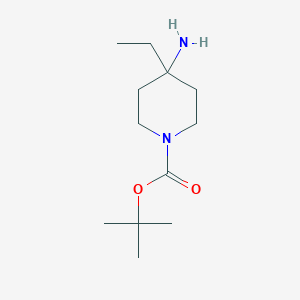
![[2,3'-Bipyridine]-5-carbaldehyde](/img/structure/B1521385.png)


